N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4/c1-24(2)16(13-3-5-14(21)6-4-13)12-22-19(25)20(26)23-15-7-8-17-18(11-15)28-10-9-27-17/h3-8,11,16H,9-10,12H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAYRDOJDFJQRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares key structural motifs with several documented derivatives:
Pharmacological and Physicochemical Properties
- Lipophilicity: The dimethylamino group in the target compound enhances solubility in physiological media compared to purely aromatic analogs (e.g., BF96269 with trifluoromethyl) .
- Metabolic Stability : Fluorine substitution (4-fluorophenyl) reduces oxidative metabolism, a feature shared with agrochemicals like diflufenican () .
- Tautomerism : Unlike triazole derivatives (), ethanediamides lack tautomeric equilibria, simplifying structural characterization .
Research Findings and Challenges
- Structural Validation : IR and NMR data (as in ) confirm the absence of tautomerism in ethanediamides, contrasting with triazole-thione derivatives .
- Unmet Needs: No in vivo data are reported for the target compound, highlighting a gap compared to analogs like G856-3480, which are actively screened for bioactivity .
- Synthetic Hurdles : Instability of intermediates (e.g., diamines in ) necessitates optimized reaction conditions to improve yields .
Preparation Methods
Reductive Amination of 1,4-Benzodioxan-6-One
A common starting material, 1,4-benzodioxan-6-one, undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at 60°C for 12 hours. This method yields the primary amine with >85% purity, though subsequent purification via silica gel chromatography (ethyl acetate/hexane, 3:7) is required to remove over-reduction byproducts.
Key Data:
-
Reagent Ratios : 1:1.2 (ketone:ammonium acetate)
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Characterization : -NMR (400 MHz, DMSO-d6): δ 6.74 (d, J=8.4 Hz, 1H), 6.52 (s, 1H), 6.44 (d, J=8.4 Hz, 1H), 4.22 (m, 4H).
Preparation of 2-(Dimethylamino)-2-(4-Fluorophenyl)Ethylamine
Mannich Reaction Approach
4-Fluorobenzaldehyde reacts with dimethylamine hydrochloride and paraformaldehyde in ethanol under reflux (80°C, 6 hours) to form the Mannich base. Subsequent catalytic hydrogenation (10% Pd/C, H2 at 50 psi) reduces the imine to the target ethylamine derivative.
Optimization Notes:
EthanediaMide Linker Installation
Sequential Amide Coupling
The ethanediamide bridge is constructed via two-step coupling using ethyl oxalyl chloride:
Step 1 :
2,3-Dihydro-1,4-benzodioxin-6-amine (1 equiv) reacts with ethyl oxalyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (1.5 equiv). After 2 hours, the intermediate monoamide is isolated (yield: 89%).
Step 2 :
The monoamide undergoes coupling with 2-(dimethylamino)-2-(4-fluorophenyl)ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DMF at 25°C for 18 hours. Final purification via preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) affords the target compound in 74% yield.
Critical Parameters:
-
Coupling Agent : EDC/HOBt prevents racemization compared to DCC.
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Temperature Control : Reactions below 30°C minimize oxazole byproducts.
Alternative Pathways and Comparative Analysis
Sulfonylation-Mediated Route
A patent-disclosed method employs benzenesulfonyl chloride as an activating agent. The benzodioxin amine first reacts with benzenesulfonyl chloride (1.2 equiv) in aqueous Na2CO3 (pH 9–10) to form a sulfonamide intermediate. Subsequent displacement with the ethylamine derivative in DMF/LiH (3 equiv) at 100°C for 8 hours achieves the diamide structure.
Advantages :
Disadvantages :
-
Requires harsh basic conditions (LiH).
-
Generates stoichiometric sulfonate waste.
Scalability and Industrial Considerations
Solvent Selection Table
| Solvent | Dielectric Constant | Boiling Point (°C) | Suitability for Coupling |
|---|---|---|---|
| DMF | 36.7 | 153 | High (polar aprotic) |
| DCM | 8.9 | 40 | Moderate (low polarity) |
| Acetonitrile | 37.5 | 82 | High (aprotic) |
Cost Analysis of Coupling Agents
| Reagent | Cost (USD/g) | Reaction Efficiency (%) |
|---|---|---|
| EDC·HCl | 0.85 | 92 |
| HATU | 12.40 | 95 |
| DCC | 0.45 | 78 |
Q & A
Q. What analytical techniques are recommended for confirming the structure and purity of this compound during synthesis?
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. NMR provides insights into proton and carbon environments (e.g., dihydrobenzodioxin aromatic protons at δ 6.7–7.1 ppm, fluorophenyl signals at δ 7.2–7.4 ppm), while HRMS validates the molecular ion peak (e.g., [M+H]⁺ matching the theoretical mass). Purity can be assessed via HPLC with UV detection (λmax ~255 nm for fluorophenyl groups) .
Q. What are the optimal reaction conditions for synthesizing this compound?
Key steps involve amide coupling under inert atmospheres (e.g., nitrogen) using coupling agents like EDCI/HOBt in anhydrous DMF or dichloromethane. Temperature control (0–25°C) minimizes side reactions, and base additives (e.g., triethylamine) neutralize acid byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>70%) .
Q. How should researchers store this compound to ensure stability?
Store as a crystalline solid at –20°C under desiccant conditions (e.g., in a vacuum-sealed container with silica gel). Stability studies indicate degradation under extreme pH (<3 or >10) or prolonged exposure to light, necessitating dark storage and neutral buffers for biological assays .
Advanced Research Questions
Q. How can contradictory data in biological activity assays be resolved?
Contradictions may arise from variations in assay conditions (e.g., buffer pH, cell line specificity). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays). Statistical rigor (e.g., triplicate trials with p-value adjustments) and dose-response curves (EC50/IC50 comparisons) clarify potency discrepancies. Cross-reference with structurally analogous compounds (e.g., fluorophenyl-containing derivatives) to identify SAR trends .
Q. What computational methods are suitable for predicting interaction mechanisms with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with enzymes/receptors (e.g., dopamine receptors due to the dimethylamino group). MD simulations (GROMACS) assess binding stability over time. QSAR models trained on fluorinated benzodioxin analogs predict metabolic pathways and toxicity .
Q. How can synthetic byproducts be identified and mitigated?
Byproducts often form via incomplete amidation or fluorophenyl group oxidation. LC-MS/MS and 2D NMR (e.g., HSQC, HMBC) characterize impurities. Optimize reaction stoichiometry (1.2:1 molar ratio of amine to carbonyl reactant) and employ scavenger resins (e.g., polymer-bound carbodiimide) to trap unreacted reagents .
Q. What strategies enhance solubility for in vivo studies without altering bioactivity?
Prodrug approaches (e.g., esterification of the hydroxyethyl group) or formulation with cyclodextrins/HP-β-CD improve aqueous solubility. Solubility parameters (Hansen solubility sphere) guide solvent selection for co-solvency (e.g., PEG-400/water mixtures). Monitor bioactivity via parallel in vitro assays to confirm retained efficacy .
Methodological Frameworks
Q. How should researchers integrate findings into existing pharmacological theories?
Link results to receptor modulation theories (e.g., GPCR allosteric modulation via the dimethylamino group) or enzyme inhibition models (e.g., competitive inhibition kinetics). Use cheminformatics tools (ChEMBL, PubChem BioAssay) to compare with known ligands and update QSAR databases .
Q. What experimental designs are optimal for assessing structure-activity relationships (SAR)?
Synthesize analogs with systematic substitutions (e.g., replacing 4-fluorophenyl with chloro or methoxy groups). Test in standardized assays (e.g., IC50 in enzyme inhibition, Ki in receptor binding) and analyze trends via multivariate regression. Cluster analysis (e.g., PCA) identifies critical substituents driving activity .
Data Presentation
| Parameter | Method/Technique | Example Data | Reference |
|---|---|---|---|
| Molecular Weight | HRMS | 455.2 g/mol (observed) | |
| LogP (Lipophilicity) | HPLC-derived LogD | 2.8 ± 0.3 (pH 7.4) | |
| Thermal Stability | TGA/DSC | Decomposition onset: 215°C | |
| Aqueous Solubility | Nephelometry | 0.12 mg/mL (25°C, PBS) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
